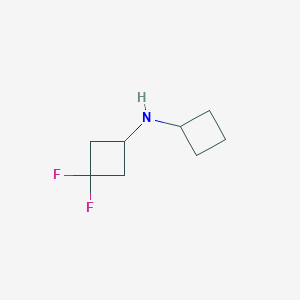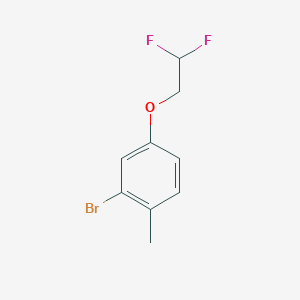![molecular formula C14H10ClF5N2O3S B1415283 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide CAS No. 1092344-14-3](/img/structure/B1415283.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide is a compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzenesulfonamide moiety substituted with fluorine atoms.
Mechanism of Action
Target of Action
The compound contains a pyridine group and a trifluoromethyl group . These groups are often found in biologically active molecules, suggesting that this compound might interact with biological targets.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, compounds with a trifluoromethyl group are often involved in redox reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. The trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme present in the mitochondrial respiratory chain. This compound acts as a succinate dehydrogenase inhibitor, disrupting the normal function of the enzyme and affecting the mitochondrial respiratory chain . Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of succinate dehydrogenase leads to disruptions in the mitochondrial respiratory chain, resulting in altered cellular energy production and metabolism . Furthermore, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular energy production and affects various metabolic pathways. Additionally, the compound may influence gene expression by altering transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in sustained inhibition of succinate dehydrogenase and prolonged disruptions in cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of the compound can result in severe inhibition of succinate dehydrogenase, leading to mitochondrial dysfunction and cellular damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a noticeable biochemical response.
Metabolic Pathways
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide is involved in various metabolic pathways, primarily through its interaction with succinate dehydrogenase. The compound’s inhibition of this enzyme affects the mitochondrial respiratory chain and disrupts normal metabolic flux . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and altering metabolic pathways.
Transport and Distribution
The transport and distribution of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide within cells and tissues are crucial for its biochemical effects. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Additionally, its distribution within tissues can influence its overall biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria is particularly important for its inhibition of succinate dehydrogenase and its effects on the mitochondrial respiratory chain.
Preparation Methods
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 2,6-difluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:
Fluopyram: Another pyridine-based compound with antifungal properties.
Trifloxystrobin: A compound with a similar trifluoromethyl group used as a fungicide.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF5N2O3S/c15-9-6-8(14(18,19)20)7-21-13(9)25-5-4-22-26(23,24)12-10(16)2-1-3-11(12)17/h1-3,6-7,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRJYPYISKMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


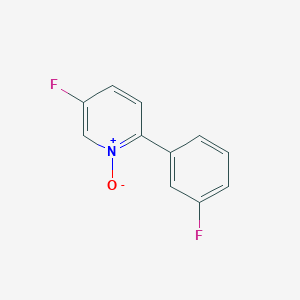
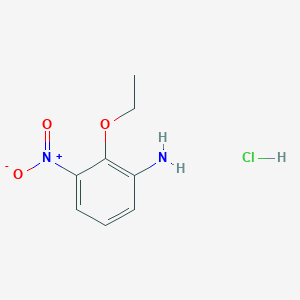
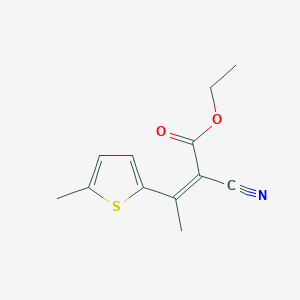
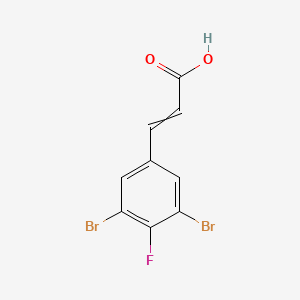
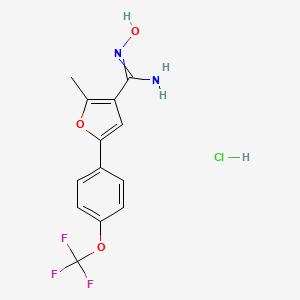

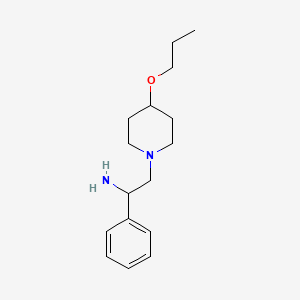
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)
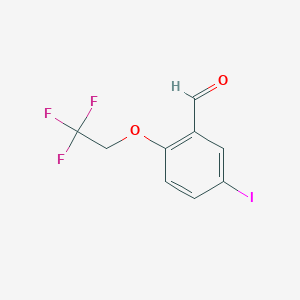
![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)

methylamine](/img/structure/B1415220.png)
